(1S)-1-(3,4-Dimethoxy-phenyl)ethanol
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Description
(1S)-1-(3,4-Dimethoxy-phenyl)ethanol, also known as 1-3,4-dimethoxyphenylethanol (1-DMPE) is a natural phenolic compound found in many plants and fruits, and is known for its biological and pharmacological activities. The synthesis of 1-DMPE has been studied extensively, and its mechanism of action, biochemical and physiological effects, and applications in scientific research have been explored in detail.
Scientific Research Applications
Oxidation Studies
A kinetic study of the oxidation of (1S)-1-(3,4-Dimethoxy-phenyl)ethanol (MVA), a lignin model compound, with chlorine dioxide was explored to understand its reaction under bleaching conditions. The research provided insights into the chlorination and oxidation reactions of MVA, indicating hypochlorous acid's role in forming absorbable organic halides (AOX). This study has implications for environmental pollution control in elemental chlorine-free (ECF) bleaching of pulp, highlighting a quantitative evaluation method for MVA oxidation by chlorine dioxide (Nie et al., 2014).
Catalytic Reactions
Research on gold(I)-catalyzed intermolecular hydroalkoxylation of allenes with alcohols presents a regio- and stereoselective synthesis method that includes (1S)-1-(3,4-Dimethoxy-phenyl)ethanol as a reactant. This process shows efficiency for various substituted allenes and alcohol types, including methanol and phenol, offering a broad application spectrum in organic synthesis (Zhang & Widenhoefer, 2008).
Synthesis and Labeling Studies
The synthesis of tritium-labeled hydroxytyrosol, a compound closely related to (1S)-1-(3,4-Dimethoxy-phenyl)ethanol, was explored for its significant phenolic antioxidant properties in olive oil. This study underscores the compound's role in health-related research, enabling sensitive radiometric analytical methods and aiding metabolic and elimination pathways' elucidation (Tuck, Tan, & Hayball, 2000).
Optical Studies
A study focused on synthesizing 3,4-dimethoxy benzaldehyde [5-(2-hydroxyphenyl)-1,3,4-oxadiazol-2-yl]hydrazone metal complexes and their optical properties. This research aimed at understanding the optical absorption characteristics of these complexes, showing potential applications in materials science for their optical conductivity and energy gap insights (Mekkey et al., 2020).
Reaction Mechanism Elucidation
Another investigation delved into the reaction mechanism of lignin model compounds with peroxymonophosphoric acid, comparing it with peroxymonosulfuric acid reactions. It highlighted the unique reaction kinetics and pathways, providing valuable data on lignin degradation and its environmental implications, which could benefit biomass processing and biofuel production (Zhu et al., 2003).
properties
IUPAC Name |
(1S)-1-(3,4-dimethoxyphenyl)ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O3/c1-7(11)8-4-5-9(12-2)10(6-8)13-3/h4-7,11H,1-3H3/t7-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTWOAVKBRMACKZ-ZETCQYMHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)OC)OC)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC(=C(C=C1)OC)OC)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1S)-1-(3,4-dimethoxyphenyl)ethanol |
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